molecular formula C37H69ClO4 B13432833 rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol

Cat. No.: B13432833
M. Wt: 613.4 g/mol
InChI Key: MSSKDAMSUZXNRB-ZCXUNETKSA-N
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Description

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is a chloropropanediol fatty acid ester (CPFAE) that serves as a critical reference standard in food safety and analytical chemistry research. This compound is primarily used for the accurate calibration of analytical instruments and the development of methods to detect and quantify process contaminants in refined edible oils and fats . During the refining process, particularly the deodorization step at high temperatures, compounds like 3-monochloropropane-1,2-diol (3-MCPD) can form esters with fatty acids . The presence of these esters in food products is a significant concern for global food safety . Researchers utilize this compound to study the formation mechanisms of these contaminants and to develop high-throughput, sensitive analytical techniques, such as supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) . By using this well-characterized standard, scientists can achieve precise identification and quantification, which is essential for monitoring product quality and ensuring compliance with food safety regulations. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C37H69ClO4

Molecular Weight

613.4 g/mol

IUPAC Name

(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-

InChI Key

MSSKDAMSUZXNRB-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl

Origin of Product

United States

Preparation Methods

Esterification of 3-Chloropropanediol with Fatty Acids

The primary synthetic route for this compound involves the esterification of 3-chloropropanediol with palmitic acid and oleic acid. This process is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and is typically conducted under reflux conditions to drive the reaction to completion.

  • Reaction conditions:

    • Catalyst: Sulfuric acid or p-toluenesulfonic acid
    • Temperature: Reflux (~100–130°C depending on solvent)
    • Solvent: Often inert organic solvents or neat conditions
    • Reaction time: Several hours until esterification is complete
  • Purification:

    • Column chromatography is employed to isolate the target compound with high purity.
    • Solvent systems such as hexane/ethyl acetate gradients are common for separation.

This method is scalable and forms the basis for both laboratory and industrial synthesis.

Industrial Scale Synthesis

Industrial production mirrors the laboratory method but uses industrial-grade reagents and optimized reaction parameters to maximize yield and reduce impurities. Quality control includes chromatographic purity assessment and structural confirmation by spectroscopic methods.

Alternative Synthetic Approaches and Optimization

While direct esterification is standard, research suggests integrating computational chemistry to optimize reaction pathways, minimizing trial-and-error experimentation. Quantum chemical calculations predict favorable reaction intermediates and conditions, which experimentalists validate, thus improving efficiency and reducing development time.

Chemical Reactions and Derivatization

The chloropropanediol moiety in this compound allows for further chemical modification:

Reaction Type Reagents/Conditions Products
Oxidation Potassium permanganate (KMnO4), CrO3 Carboxylic acid derivatives
Reduction Lithium aluminum hydride (LiAlH4), NaBH4 1-Palmitoyl-3-oleoyl-2-hydroxypropanediol
Nucleophilic Substitution Sodium hydroxide (NaOH), Ammonia (NH3) Substituted chloropropanediol derivatives

These transformations expand the chemical versatility of the compound for various applications.

Data Table: Summary of Preparation Conditions and Yields

Parameter Laboratory Scale Industrial Scale
Starting materials 3-Chloropropanediol, Palmitic acid, Oleic acid Same as laboratory but industrial-grade
Catalyst Sulfuric acid or p-toluenesulfonic acid Optimized acid catalysts
Reaction temperature Reflux (~100–130°C) Controlled reflux with heat exchangers
Reaction time 4–8 hours Optimized for throughput
Purification method Column chromatography Industrial chromatographic or crystallization methods
Typical yield 70–85% 80–90%
Purity >95% by HPLC >98% by HPLC

Analytical and Quality Control Methods

  • Chromatography: Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) effectively separates positional isomers and confirms purity.
  • Mass Spectrometry: LC-MS/MS is used for detection and quantification in complex mixtures, employing isotopically labeled internal standards.
  • Stability Testing: Conducted at various temperatures (-20°C, 4°C, room temperature) to monitor degradation, mainly by LC-MS.

Chemical Reactions Analysis

Types of Reactions

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, leading to alterations in cellular processes .

Comparison with Similar Compounds

Structural Isomers and Analogues

Key structural variants include positional isomers and analogues with differing acyl chains or substituents (Table 1):

Table 1: Structural Comparison of Chloropropanediol Derivatives

Compound Name CAS Number Substituents (sn-positions) Molecular Formula Molecular Weight (g/mol)
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol 1363153-60-9 1-palmitoyl, 3-oleoyl, 2-Cl C₃₇H₆₉ClO₄ 613.4
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol 1429655-90-2 1-oleoyl, 2-palmitoyl, 3-Cl C₃₇H₆₉ClO₄ 613.4
rac-1,2-Dilinoleoyl-3-chloropropanediol 74875-96-0 1-linoleoyl, 2-linoleoyl, 3-Cl C₃₉H₆₇ClO₄ 635.4
rac-1-Palmitoyl-3-chloropropanediol 30557-04-1 1-palmitoyl, 3-Cl C₁₉H₃₇ClO₃ 349.0

Key Observations :

  • Positional Isomerism: Swapping palmitoyl and oleoyl groups between sn-1 and sn-2 positions (e.g., CAS 1429655-90-2 vs.
  • Acyl Chain Diversity: Replacing oleoyl (C18:1) with linoleoyl (C18:2, as in CAS 74875-96-0) introduces additional unsaturation, influencing melting points and solubility .
  • Simpler Analogues: Monoacylglycerols like rac-1-Palmitoyl-3-chloropropanediol (CAS 30557-04-1) lack a second acyl chain, reducing hydrophobicity and altering metabolic pathways .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Physical State Purity Storage Conditions Key Functional Groups
This compound Liquid >98% Refrigerated Chloride (reactive leaving group)
rac-1,2-Dilinoleoyl-3-chloropropanediol Solid >95% +4°C Two unsaturated C18:2 chains
rac-1-Palmitoyl-3-chloropropanediol Not specified Reagent Room temperature Single saturated C16:0 chain

Key Findings :

  • State and Stability: The liquid state of this compound contrasts with the solid state of dilinoleoyl analogues, likely due to reduced van der Waals interactions from mixed saturated/unsaturated chains .
  • Reactivity : The sn-2 chloride acts as a leaving group, enabling nucleophilic substitution reactions—a property exploited in synthetic lipid chemistry .

Toxicological and Functional Insights

  • Toxicity : Chloropropanediol derivatives, including 3-MCPD esters (e.g., rac-1,2-bis-palmitoyl-3-chloropropanediol), are linked to renal toxicity in mice, raising concerns about foodborne exposure .
  • Membrane Interactions : Mixed-chain lipids like this compound may exhibit unique packing behaviors in bilayers due to competing chain-length and saturation effects, though specific interactions remain understudied .

Biological Activity

Rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is a synthetic compound with notable biological activities attributed to its unique structural characteristics. This compound, classified as a fatty acid ester, has garnered attention for its potential applications in various fields, including drug delivery and membrane biology.

Chemical Structure and Properties

The molecular formula of this compound is C37H69ClO4, with a molecular weight of approximately 613.39 g/mol. Its structure includes a chloropropanediol backbone with palmitoyl and oleoyl fatty acid chains, which contribute to its functional properties in biological systems.

Synthesis

The synthesis of this compound typically involves the esterification of palmitic and oleic acids with a chlorinated glycerol derivative. This process can be optimized to achieve high purity and yield, making it suitable for research and industrial applications .

Membrane Interaction

Research indicates that this compound interacts significantly with lipid bilayers and cellular membranes. Compounds with similar structures have been shown to alter membrane permeability and fluidity, which can influence cellular uptake mechanisms for drugs or nutrients. The chlorinated structure enhances its reactivity compared to non-chlorinated counterparts, potentially providing advantages in targeted drug delivery systems .

Protein Interaction

Studies suggest that this compound may affect protein conformation or activity. Although specific studies on this compound are still emerging, compounds with similar structures have demonstrated the ability to modulate protein interactions within cellular environments, impacting various signaling pathways.

Antimicrobial Activity

The unique chlorinated structure of this compound may also confer antimicrobial properties. Research has indicated that fatty acid esters can exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaMolecular WeightKey Features
1-Palmitoyl-2-oleoyl-glycerolC37H70O4610.9 g/molLacks chlorinated group; used as an emulsifier
1-Palmitoyl-3-chloropropanediolC19H37ClO3348.95 g/molShorter chain; exhibits mutagenic activity
1-Oleoyl-2-palmitoylglycerolC37H70O4610.9 g/molSimilar fatty acid composition without chlorine

This table highlights the distinctiveness of this compound due to its chlorinated structure, which enhances its reactivity and potential biological activities.

Q & A

Q. How does the stereochemistry of this compound affect its metabolic fate in biological systems?

  • Methodology : Administer isotopically labeled stereoisomers (e.g., d5-labeled) to in vitro models (e.g., hepatocytes). Track metabolites via high-resolution MS and NMR, comparing enantiomer-specific pathways like β-oxidation or glucuronidation .

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